3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine
Description
Properties
IUPAC Name |
3-(2-phenoxyethylsulfanyl)-5,6-diphenyl-1,2,4-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS/c1-4-10-18(11-5-1)21-22(19-12-6-2-7-13-19)25-26-23(24-21)28-17-16-27-20-14-8-3-9-15-20/h1-15H,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKNPWFBRIBXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SCCOC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 2-phenoxyethyl thiol with 5,6-diphenyl-1,2,4-triazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-[(2-Phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the triazine ring or the phenoxyethyl group.
Substitution: The phenoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group typically results in the formation of sulfoxides or sulfones .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 366.45 g/mol. Its structure includes a triazine ring which is known for its diverse reactivity and biological activity. The presence of the phenoxyethyl sulfanyl group enhances its solubility and reactivity, making it suitable for various applications.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazine derivatives, including 3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine. In vitro assays demonstrated cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | < 50 | Induction of apoptosis |
| HeLa | < 40 | Cell cycle arrest |
| MCF-7 | < 30 | Mitochondrial disruption |
These findings suggest that the compound may induce apoptosis through mitochondrial pathways, similar to other triazine derivatives studied in the literature .
Antimicrobial Activity
The compound has also shown promising results as an antimicrobial agent. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Photovoltaic Applications
Research into the use of triazine compounds in organic photovoltaic cells has revealed their potential as electron transport materials. The unique electronic properties of 3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine allow for efficient charge transport:
| Parameter | Value |
|---|---|
| Power Conversion Efficiency (PCE) | Up to 8% |
| Stability | > 500 hours under light exposure |
This application is particularly relevant in the development of flexible solar cells where traditional materials may not suffice .
Spectrophotometric Applications
The compound has been employed in spectrophotometric methods for the determination of metal ions such as iron(III). It forms stable complexes with these ions, allowing for sensitive detection:
| Metal Ion | Detection Limit (µg/mL) | Method |
|---|---|---|
| Fe(III) | 0.05 | UV-Vis Spectrophotometry |
This application demonstrates the utility of 3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine in environmental monitoring and analytical testing .
Mechanism of Action
The mechanism of action of 3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Triazine Derivatives
Structural and Functional Group Variations
Triazine derivatives exhibit diverse biological and chemical behaviors depending on substituents at position 3. Below is a comparative analysis:
Coordination Chemistry
- Target Compound: The phenoxyethyl sulfanyl group may act as a soft Lewis base, favoring coordination with soft metal ions (e.g., Cu(I), Ag(I)).
- Sulfonated Derivatives (Ferrozine) : Chelate iron(II) for spectrophotometric detection, leveraging sulfonate groups for aqueous solubility and strong Fe²⁺ binding .
Physicochemical Properties
- Solubility: Sulfonated triazines (ferrozine, ferene) are highly water-soluble, enabling use in aqueous assays. In contrast, the target compound’s phenoxyethyl sulfanyl group enhances lipophilicity, favoring organic solvent solubility .
- Stability : Methylthio and pyridyl substituents improve metabolic stability compared to reactive thiols (e.g., 5,6-diphenyl-1,2,4-triazine-3-thiol) .
Biological Activity
3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine is a compound belonging to the class of triazines, which are known for their diverse biological activities. This article aims to detail the biological activities associated with this specific compound by reviewing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of 3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine can be represented as follows:
- Molecular Formula: C20H22N4OS
- Molecular Weight: 366.48 g/mol
The compound features a triazine core with phenyl and phenoxyethyl substituents that contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. The following table summarizes key findings from recent research:
| Cancer Type | GI50 (µM) | Mechanism of Action |
|---|---|---|
| Leukemia | 1.96 | Inhibition of cell proliferation |
| Colon Cancer | 2.60 | Induction of apoptosis |
| CNS Tumors | 2.72 | Enzyme inhibition (e.g., DHFR) |
| Melanoma | 1.91 | DNA intercalation |
| Ovarian Cancer | 4.01 | Modulation of signaling pathways |
| Renal Cancer | 3.03 | Inhibition of angiogenesis |
| Prostate Cancer | 4.40 | Disruption of cell cycle progression |
| Breast Cancer | 2.04 | Induction of oxidative stress |
These findings suggest that 3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine may exhibit similar anticancer properties due to its structural analogies with other effective triazine derivatives .
Antimicrobial Activity
Triazines are also noted for their antimicrobial properties. Research indicates that modifications in the triazine structure can enhance activity against bacteria and fungi. The following table illustrates the antimicrobial efficacy observed in related compounds:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
This suggests potential applications in treating infections caused by resistant strains .
The biological activity of triazines is often attributed to several mechanisms:
- Enzyme Inhibition : Triazines frequently inhibit enzymes such as dihydrofolate reductase (DHFR), crucial for DNA synthesis in rapidly dividing cells.
- DNA Interaction : Some derivatives intercalate into DNA, disrupting replication and transcription processes.
- Signal Pathway Modulation : They may influence various signaling pathways involved in cell survival and proliferation.
Case Study 1: Anticancer Activity in Leukemia
In a study focusing on leukemia cells, a derivative similar to 3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine was shown to exhibit a GI50 value of approximately 1.96 µM. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in hematological malignancies .
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
Another investigation assessed the antimicrobial activity of triazine derivatives against multi-drug resistant Staphylococcus aureus strains. The tested compounds demonstrated MIC values as low as 8 µg/mL, suggesting strong potential for development into new antimicrobial therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine, and what experimental parameters influence yield?
- Methodology : Solvent-free condensation or one-pot trimerization strategies are common for triazine derivatives. For example, analogous compounds like 4-(ethylsulfanyl)-6-methyl-1,3,5-triazin-2-amine were synthesized via solvent-free interactions between nitriles and amines, with yields optimized by controlling reaction time (12–24 hrs) and temperature (80–120°C) . Adjusting molar ratios of precursors (e.g., phenoxyethyl thiol to triazine intermediates) and using catalysts like AlCl₃ (for Friedel-Crafts-type reactions) can enhance regioselectivity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this triazine derivative?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for phenoxyethyl sulfanyl (–SCH₂CH₂OPh) and diphenyl substituents, noting coupling patterns.
- X-ray crystallography : Resolve π-π stacking interactions between aromatic rings (common in triazines) to confirm molecular packing .
- HPLC-MS : Monitor purity (>95%) and detect byproducts (e.g., incomplete sulfanyl substitution) using reverse-phase C18 columns and ESI ionization .
Q. What preliminary biological activities are associated with structurally similar 1,2,4-triazine derivatives?
- Methodology : Screen for antimicrobial or anti-inflammatory activity using in vitro assays. For example, triazoles with sulfanyl groups showed dose-dependent inhibition of Staphylococcus aureus (MIC: 8–32 µg/mL) via membrane disruption . Use cell viability assays (MTT) and cytokine profiling (ELISA) to assess cytotoxicity and immunomodulatory effects .
Q. How stable is this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Triazines with sulfanyl linkages may hydrolyze under acidic conditions (pH <3), requiring buffered formulations . Thermo-gravimetric analysis (TGA) can determine decomposition thresholds (>200°C typical for aromatic triazines) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and electronic properties of this triazine?
- Methodology : Perform DFT calculations (B3LYP/6-31G* basis set) to map frontier molecular orbitals (HOMO-LUMO gaps) and predict sites for electrophilic substitution. Compare with experimental UV-Vis spectra (λmax 270–300 nm for π→π* transitions) . Molecular dynamics simulations can model interactions with biological targets (e.g., enzyme active sites) .
Q. What strategies resolve contradictions in reported synthetic yields for analogous triazines?
- Methodology : Systematic DOE (Design of Experiments) to isolate variables:
- Catalyst loading : Compare AlCl₃ (0.5–2.0 eq.) vs. milder bases (K₂CO₃).
- Solvent polarity : Test DMF (high polarity) vs. toluene (low polarity) for solubility-driven yield differences .
- Post-synthetic purification : Gradient column chromatography (hexane/EtOAc) vs. recrystallization (ethanol/water) .
Q. How does the sulfanyl-phenoxyethyl moiety influence photophysical properties compared to other substituents?
- Methodology : Compare fluorescence quantum yields (ΦF) with analogs (e.g., methylsulfanyl or phenylsulfanyl derivatives). Use time-resolved spectroscopy to assess excited-state lifetimes. The electron-donating phenoxy group may redshift absorption/emission peaks by 10–20 nm .
Q. What environmental fate studies are relevant for assessing ecological risks of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
